Solubility Enhancement Achieved via Imidazo[1,2-A]pyrazine Core Optimization Relative to Lead Scaffolds
A pivotal differentiation for the imidazo[1,2-a]pyrazine scaffold is its amenability to solubility optimization through vector elaboration. The initial lead compound containing the imidazo[1,2-a]pyrazine core exhibited an intrinsic aqueous solubility of only 5 μM, a critical liability for injectable formulation [1]. Through systematic medicinal chemistry guided by the X-ray co-crystal structure, the acyclic amino alcohol derivative SCH 1473759 (12k) was developed, which maintained the same imidazo[1,2-a]pyrazine core but achieved an intrinsic aqueous solubility of 11.4 mM, a 2,280-fold improvement over the initial lead compound while simultaneously enhancing Aurora kinase binding to picomolar levels [1].
| Evidence Dimension | Intrinsic aqueous solubility |
|---|---|
| Target Compound Data | 11.4 mM |
| Comparator Or Baseline | Initial imidazo[1,2-a]pyrazine lead compound (1): 5 μM |
| Quantified Difference | 2,280-fold increase (11.4 mM vs. 0.005 mM) |
| Conditions | Measured as intrinsic aqueous solubility; Aurora A/B kinase inhibition assays |
Why This Matters
Procurement of the imidazo[1,2-a]pyrazine scaffold, rather than a pre-optimized analog, enables independent solubility engineering via vector substitution without sacrificing the core's target engagement, a key advantage for injectable drug candidate development.
- [1] Yu, T.; Tagat, J. R.; Kerekes, A. D.; Doll, R. J.; Zhang, Y.; Xiao, Y.; Esposite, S.; Belanger, D. B.; Curran, P. J.; Mandal, A. K.; Siddiqui, M. A.; Shih, N. Y.; Basso, A. D.; Liu, M.; Gray, K.; Tevar, S.; Jones, J.; Lee, S.; Liang, L.; Ponery, S.; Smith, E. B.; Hruza, A.; Voigt, J.; Ramanathan, L.; Prosise, W.; Hu, M. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med. Chem. Lett. 2010, 1, 214–218. View Source
